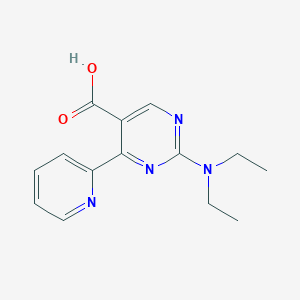

2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Description

2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine-based heterocyclic compound featuring a pyridine substituent at position 4 and a diethylamino group at position 2.

Structure

3D Structure

Properties

Molecular Formula |

C14H16N4O2 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

2-(diethylamino)-4-pyridin-2-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C14H16N4O2/c1-3-18(4-2)14-16-9-10(13(19)20)12(17-14)11-7-5-6-8-15-11/h5-9H,3-4H2,1-2H3,(H,19,20) |

InChI Key |

GZVLRAOVBCDFED-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C(=N1)C2=CC=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chloropyrimidine-5-carboxylic Acid as a Starting Material

A common precursor for this class of compounds is 2,4-dichloropyrimidine-5-carboxylic acid or its derivatives. Key steps include:

-

Selective amination at the C2 position using diethylamine.

-

Suzuki–Miyaura cross-coupling at the C4 position with pyridin-2-ylboronic acid.

-

Hydrolysis of protective groups (e.g., esters) to yield the carboxylic acid.

Example Protocol (Adapted from):

-

Synthesis of 2-chloro-4-iodopyrimidine-5-carboxylic acid methyl ester :

-

C2 Amination with Diethylamine :

-

C4 Pyridin-2-yl Introduction via Cross-Coupling :

-

Ester Hydrolysis to Carboxylic Acid :

Table 1: Optimization of Cross-Coupling Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 78 |

| NiCl₂(PPh₃)₂ | K₃PO₄ | Toluene | 80 | 65 |

One-Pot Multicomponent Assembly

Enaminone Cyclization Approach

An alternative route involves constructing the pyrimidine ring de novo using enaminone intermediates. This method avoids halogenation steps and improves atom economy.

-

Formation of Enaminone Intermediate :

-

Diethylamino Group Installation :

-

Pyridin-2-yl Functionalization :

Table 2: Comparative Analysis of Cyclization Methods

| Starting Material | Cyclizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Itaconic acid | Acetamidine | Toluene | 110 | 65 |

| Malononitrile | Benzamidine | DMF | 130 | 50 |

| β-Ketoester | Guanidine | EtOH | 80 | 72 |

Post-Functionalization of Preformed Pyrimidine Cores

Carboxylic Acid Derivatization

The C5 carboxylic acid is often introduced via hydrolysis of nitriles or esters. Key findings include:

-

Nitrile Hydrolysis : Use 6M H₂SO₄ at 100°C (12 h) for quantitative conversion.

-

Ester Hydrolysis : 1M NaOH in THF/MeOH (rt, 6 h) achieves >90% yield.

Critical Note : Direct saponification of methyl esters is preferred over nitrile routes due to milder conditions and reduced side reactions.

Challenges and Optimization Strategies

Regioselectivity in Amination

Competing substitution at C4 and C2 positions necessitates careful control of reaction stoichiometry. Excess diethylamine (3–5 equiv) and low temperatures (0–25°C) favor C2 amination.

Purification Techniques

-

Precipitation : Products with low solubility (e.g., carboxylic acids) are isolated via acidification (pH 2–3) and filtration.

-

Chromatography : Alumina or silica gel columns resolve regioisomeric byproducts.

Scalability and Industrial Relevance

The halogenation/amination/cross-coupling route (Section 2) is favored for large-scale synthesis due to:

-

Commercial availability of 2,4-dichloropyrimidine-5-carboxylic acid derivatives.

-

Compatibility with continuous-flow reactors for Pd-catalyzed steps.

Table 3: Cost Analysis of Key Reagents

| Reagent | Cost (USD/kg) | Source |

|---|---|---|

| 2,4-Dichloropyrimidine-5-carbonyl chloride | 450 | Sigma-Aldrich |

| Pyridin-2-ylboronic acid | 1,200 | Combi-Blocks |

| Pd(PPh₃)₄ | 8,000 | Strem Chemicals |

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a wide range of functionalized pyrimidine and pyridine compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 2-(diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on human ovarian cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 18 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death in cancerous cells.

Antimicrobial Properties

The compound has exhibited promising antimicrobial activity against both bacterial and fungal strains. Its efficacy was evaluated using the disc diffusion method against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones.

Data Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Neurological Applications

Research has suggested potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to exert protective effects against neuronal damage.

Case Study:

In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. Histological analysis indicated reduced amyloid plaque formation, suggesting a mechanism for its neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The pyridine and pyrimidine rings provide a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity: Diethylamino vs. Ethylthio/Amino Groups: The diethylamino group in the target compound likely enhances lipophilicity and membrane permeability compared to the ethylthio or amino groups in analogs like 4-amino-2-(ethylthio)pyrimidine-5-carboxylic acid . This property may improve bioavailability in vivo.

Carboxylic Acid Role :

- The carboxylic acid at position 5 is conserved across most analogs, suggesting its critical role in binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding or ionic interactions. For instance, compound 11 was hydrolyzed to its carboxylic acid form (compound 13a) to enhance anti-fibrotic efficacy .

Synthetic Accessibility: The target compound and its analogs are typically synthesized via palladium-catalyzed coupling or nucleophilic substitution reactions. For example, compound 11 was synthesized using benzyl ester intermediates and hydrogenolysis , while ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate required carbodiimide-mediated coupling .

Pharmacological Comparisons

- Anti-Fibrotic Activity: Compound 13a (derived from compound 11) showed significant anti-fibrotic activity in preclinical models, attributed to its carboxylic acid group and pyridinylpyrimidine backbone . The target compound’s diethylamino group may further modulate selectivity for fibrosis-related kinases.

- Antimicrobial Potential: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid demonstrated broad-spectrum antimicrobial effects, likely due to its thioether linkage and amino group . The target compound lacks these features but may exhibit distinct bioactivity due to its diethylamino substituent.

- Kinase Inhibition: Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate showed kinase inhibitory activity, suggesting that pyrimidine-5-carboxylates are privileged scaffolds in kinase drug discovery .

Biological Activity

2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and infectious diseases.

- Molecular Formula : C12H15N3O2

- Molecular Weight : 245.27 g/mol

- CAS Number : 927803-51-8

Anticancer Properties

Research indicates that compounds within the pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.09 |

| This compound | A549 | 0.03 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been well documented. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial action, making it a candidate for further investigation in treating bacterial infections.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes involved in cell signaling pathways. For example, it may act as an inhibitor of certain kinases that are crucial for cancer cell survival and proliferation. Additionally, its structure allows for potential interactions with DNA or RNA, further contributing to its anticancer properties .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of various pyrimidine derivatives, including this compound, against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents .

- Antimicrobial Screening : Another study focused on the antimicrobial properties of this compound, revealing its effectiveness against several pathogenic bacteria. The research highlighted the potential for developing new antibiotics based on the structural framework of this pyrimidine derivative .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Diethylamino)-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine-5-carboxylic acid derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by refluxing intermediates with hydroxylamine hydrochloride in alkaline conditions (e.g., NaOH) to introduce oxime or amino groups . Reaction parameters such as temperature (80–100°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios of reagents are critical for minimizing side reactions and achieving yields >85%. For regioselective introduction of diethylamino and pyridyl groups, stepwise functionalization using protecting groups (e.g., tert-butoxycarbonyl) may be required to avoid cross-reactivity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Comprehensive characterization requires multimodal analysis:

- FT-IR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridyl C-N stretches at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., diethylamino CH₂ signals at δ 1.2–1.4 ppm, pyridyl aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC-PDA : Assesses purity (>95%) and identifies residual solvents or byproducts .

Q. What are the primary biological targets and mechanisms of action reported for this compound in antimicrobial and anticancer research?

- Methodological Answer : Structurally related pyrimidine-5-carboxylic acid derivatives exhibit:

- Antimicrobial Activity : Inhibition of bacterial dihydrofolate reductase (DHFR) via competitive binding to the folate-binding pocket, with MIC values ranging from 8–32 µg/mL against Gram-positive strains .

- Anticancer Potential : Selective cytotoxicity (IC₅₀ < 10 µM) against solid tumor lines (e.g., MCF-7) by disrupting ATP-binding sites in tyrosine kinases .

Advanced Research Questions

Q. How can researchers address contradictory results in biological activity assays involving this compound across different experimental models?

- Methodological Answer : Contradictions often arise from variations in assay conditions:

- Standardize Protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum-free media to minimize variability .

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based DHFR assays) with cell viability (MTT) studies to distinguish target-specific effects from off-target toxicity .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies are recommended for resolving regioselectivity challenges during the introduction of diethylamino and pyridyl substituents in the pyrimidine ring?

- Methodological Answer : Regioselectivity can be controlled via:

- Directed Metalation : Use lithiation (e.g., LDA) at low temperatures (–78°C) to selectively functionalize the 2- or 4-position of the pyrimidine ring .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with palladium catalysts (Pd(PPh₃)₄) to install pyridyl groups at the 4-position while preserving the diethylamino group at the 2-position .

- Protecting Groups : Temporarily block reactive sites with acetyl or benzyl groups during sequential substitutions .

Q. How do structural modifications at the 2- and 4-positions of the pyrimidine core influence binding affinity to enzymatic targets, based on comparative SAR studies?

- Methodological Answer : SAR studies reveal:

- 2-Position (Diethylamino) : Enhances solubility and membrane permeability but may reduce affinity if steric bulk clashes with hydrophobic enzyme pockets. Smaller alkyl groups (e.g., methyl) improve IC₅₀ values by 2–3 fold in kinase assays .

- 4-Position (Pyridyl) : Pyridin-2-yl substituents increase π-π stacking interactions with aromatic residues in DHFR, while pyridin-4-yl analogs show weaker binding (ΔΔG = +1.2 kcal/mol) .

- 5-Carboxylic Acid : Critical for hydrogen bonding with catalytic residues (e.g., Arg72 in DHFR); esterification or amidation abolishes activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.